Lys-(Des-Arg9,Leu8)-Bradykinin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

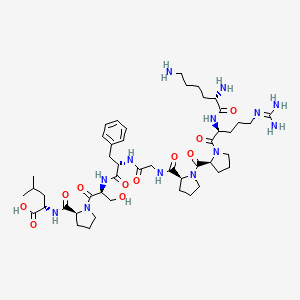

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H75N13O11/c1-28(2)24-33(46(70)71)56-42(66)36-17-10-21-58(36)44(68)34(27-61)57-40(64)32(25-29-12-4-3-5-13-29)54-38(62)26-53-41(65)35-16-9-22-59(35)45(69)37-18-11-23-60(37)43(67)31(15-8-20-52-47(50)51)55-39(63)30(49)14-6-7-19-48/h3-5,12-13,28,30-37,61H,6-11,14-27,48-49H2,1-2H3,(H,53,65)(H,54,62)(H,55,63)(H,56,66)(H,57,64)(H,70,71)(H4,50,51,52)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTPZUQKOYEAOH-MDKUUQCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75N13O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

998.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lys-(Des-Arg9,Leu8)-Bradykinin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Lys-(Des-Arg9,Leu8)-Bradykinin, a potent and selective antagonist of the bradykinin B1 receptor. This document details its molecular interactions, effects on signaling pathways, and off-target activities, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and drug development applications.

Core Mechanism of Action: Bradykinin B1 Receptor Antagonism

This compound functions primarily as a competitive antagonist of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR). Unlike the constitutively expressed bradykinin B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues and is significantly upregulated in response to tissue injury, inflammation, and chronic pain. The agonists for the B1 receptor are metabolites of bradykinin, namely Lys-des-Arg9-bradykinin.

The antagonistic action of this compound at the B1 receptor prevents the conformational changes necessary for receptor activation and subsequent coupling to intracellular signaling pathways. This blockade effectively inhibits the physiological and pathophysiological effects mediated by B1 receptor activation.

Quantitative Data: Binding Affinities and Potency

The efficacy and selectivity of this compound as a B1 receptor antagonist have been quantified in various studies. The following tables summarize key quantitative data.

| Ligand | Receptor | Preparation | Parameter | Value | Reference |

| This compound | Bradykinin B1 | Rabbit Aorta | Ki | 0.43 nM | [1] |

| This compound | Bradykinin B2 | Rabbit Ileum | Ki | >10 µM | [1] |

| This compound | Angiotensin AT1 | Rat Liver Membranes | Ki | 1.1 ± 0.4 µM | |

| This compound | Angiotensin AT2 | Lamb Uterus Membranes | Ki | 0.3 ± 0.1 µM |

Table 1: Receptor Binding Affinities (Ki) of this compound

| Antagonist | Agonist | Preparation | Parameter | Value | Reference |

| This compound | Des-Arg9-bradykinin | Isolated Rabbit Aortic Rings | pA2 | 8.54 | [1] |

Table 2: In Vitro Potency (pA2) of this compound

Inhibition of B1 Receptor Signaling Pathways

Activation of the B1 receptor, a Gq-coupled GPCR, initiates a signaling cascade that leads to various cellular responses. This compound effectively blocks these downstream pathways.

Blockade of the Phospholipase C (PLC) Pathway and Intracellular Calcium Mobilization

By preventing B1 receptor activation, this compound inhibits the Gq-mediated activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the IP3-mediated release of calcium (Ca2+) from intracellular stores is abolished[2]. This is a critical aspect of its mechanism, as elevated intracellular calcium is a key trigger for many of the downstream effects of B1 receptor activation. Studies have demonstrated that this compound completely abolishes the increase in intracellular calcium concentration induced by B1 receptor agonists[2].

Inhibition of Potassium Channel Modulation

In certain cell types, such as vascular smooth muscle cells, B1 receptor activation can lead to hyperpolarization through the opening of calcium-activated and ATP-sensitive potassium (K+) channels. This compound has been shown to inhibit this hyperpolarization by directly acting on and blocking these K+ channels[3]. This action contributes to its ability to counteract B1-mediated effects on vascular tone.

Physiological and Pathophysiological Consequences of Antagonism

The blockade of B1 receptor signaling by this compound has significant implications in various physiological and disease models.

Anti-Nociceptive Effects

B1 receptors are critically involved in the generation and maintenance of inflammatory pain. By antagonizing these receptors, this compound has demonstrated anti-nociceptive effects in models of inflammatory hyperalgesia[4].

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and in pathological conditions such as cancer and chronic inflammation. Bradykinin, in conjunction with pro-inflammatory cytokines like interleukin-1, can promote neovascularization. This compound has been shown to abolish these angiogenic effects, suggesting a potential therapeutic role in diseases characterized by excessive blood vessel growth.

Off-Target Activities

It is important for researchers and drug developers to be aware of the potential off-target effects of this compound. Studies have shown that this peptide can also bind to angiotensin AT1 and AT2 receptors, albeit with lower affinity than for the B1 receptor[5]. This cross-reactivity should be considered when interpreting experimental results and evaluating its therapeutic potential.

Detailed Experimental Protocols

Radioligand Binding Assay for B1 Receptor Affinity

This protocol is adapted from methodologies used to characterize B1 receptor antagonists.

Objective: To determine the binding affinity (Ki) of this compound for the B1 receptor.

Materials:

-

Membrane preparations from cells or tissues expressing the B1 receptor (e.g., rabbit aorta).

-

Radiolabeled B1 receptor agonist (e.g., [3H]Lys-des-Arg9-bradykinin).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In a 96-well plate, add in the following order: binding buffer, membrane preparation, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled antagonist.

-

For total binding, omit the unlabeled antagonist. For non-specific binding, add a high concentration of an unlabeled B1 agonist.

-

Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the antagonist and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Isolated Aortic Ring Bioassay for Functional Antagonism

This protocol is a general guide for assessing the functional antagonism of this compound on vascular tissue.

Objective: To determine the pA2 value of this compound against a B1 receptor agonist.

Materials:

-

Thoracic aorta from a suitable animal model (e.g., rabbit or rat).

-

Krebs-Henseleit solution (or similar physiological salt solution).

-

B1 receptor agonist (e.g., Des-Arg9-bradykinin).

-

This compound.

-

Organ bath system with force transducers.

Procedure:

-

Euthanize the animal and carefully dissect the thoracic aorta, placing it in cold Krebs-Henseleit solution.

-

Clean the aorta of adhering connective and fatty tissue and cut it into rings of approximately 2-3 mm in width.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate under a resting tension for at least 60 minutes.

-

Perform a cumulative concentration-response curve to the B1 agonist to establish a baseline response.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).

-

In the presence of the antagonist, repeat the cumulative concentration-response curve to the B1 agonist.

-

Repeat steps 6-8 with increasing concentrations of the antagonist.

-

Analyze the data to determine the rightward shift of the agonist concentration-response curve caused by the antagonist and calculate the pA2 value using a Schild plot analysis.

Conclusion

This compound is a valuable research tool for investigating the roles of the bradykinin B1 receptor in health and disease. Its mechanism of action is centered on the competitive antagonism of the B1 receptor, leading to the inhibition of the Gq/PLC signaling cascade and downstream cellular responses such as intracellular calcium mobilization and potassium channel modulation. This antagonism translates into significant anti-nociceptive and anti-angiogenic effects in preclinical models. A thorough understanding of its quantitative pharmacology, including its off-target activities, is essential for its effective application in research and for the potential development of novel therapeutics targeting the B1 receptor.

References

- 1. Des-Arg9-bradykinin increases intracellular Ca2+ in bronchoalveolar eosinophils from ovalbumin-sensitized and -challenged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Des-Arg9-bradykinin-induced increases in intracellular calcium ion concentration in single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lys-[Leu8,des-Arg9]-bradykinin blocks lipopolysaccharide-induced SHR aorta hyperpolarization by inhibition of Ca(++)- and ATP-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Lys-(Des-Arg9,Leu8)-Bradykinin: A Selective B1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bradykinin B1 receptor, a G-protein coupled receptor (GPCR), is a key player in inflammatory and pain pathways. Its expression is induced by tissue injury and pro-inflammatory cytokines, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of Lys-(Des-Arg9,Leu8)-Bradykinin, a potent and selective peptide antagonist of the B1 receptor. This document details its mechanism of action, pharmacological properties, and the experimental protocols used for its characterization. Quantitative data from binding and functional assays are presented, along with detailed methodologies. Furthermore, this guide includes visualizations of the B1 receptor signaling pathway and a typical experimental workflow for antagonist characterization, rendered using Graphviz (DOT language), to facilitate a deeper understanding of its scientific context.

Introduction to the Bradykinin B1 Receptor and its Antagonists

The kinin-kallikrein system is a crucial mediator of inflammation, and its biological effects are primarily mediated by two GPCRs: the constitutively expressed B2 receptor and the inducible B1 receptor. The B1 receptor is activated by des-Arg-kinins, which are metabolites of bradykinin and Lys-bradykinin. Under pathological conditions such as chronic inflammation, nerve injury, and diabetes, the expression of the B1 receptor is significantly upregulated, contributing to sustained pain and inflammation. This inducible nature makes the B1 receptor a promising target for therapeutic intervention with minimal on-target side effects under normal physiological conditions.

This compound is a synthetic peptide analog of bradykinin that has been identified as a potent and selective antagonist of the B1 receptor. Its chemical structure is designed to competitively block the binding of endogenous B1 receptor agonists, thereby inhibiting downstream signaling cascades. While it is a valuable tool for preclinical research, it is important to note that this peptide may exhibit partial agonist effects in some species, such as mice.[1]

Mechanism of Action and Signaling Pathway

The bradykinin B1 receptor is coupled to the Gαq subunit of heterotrimeric G-proteins. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological responses associated with B1 receptor activation, such as inflammation and pain.

This compound acts as a competitive antagonist at the B1 receptor, preventing the binding of agonists like Lys-des-Arg9-bradykinin and subsequently inhibiting the Gq-PLC-IP3-DAG signaling cascade.

Figure 1. B1 Receptor Signaling Pathway and Point of Antagonism.

Quantitative Pharmacological Data

| Parameter | Value | Species/System | Assay Type | Reference |

| IC50 | 43 nM | Rabbit Mesenteric Artery Smooth Muscle Cells | Radioligand Binding ([3H]-des-Arg10-kallidin) | [2] |

| IC50 | 56-73 nM | Rabbit Mesenteric Artery Smooth Muscle Cells | PGI2 Production Inhibition | [2] |

| pA2 | 7.49 | Rabbit Aorta | Contractility Assay | [3] |

| Ki (off-target) | 1.1 ± 0.4 µM | Rat Liver Membranes | Angiotensin AT1 Receptor Binding | [4] |

| Ki (off-target) | 0.3 ± 0.1 µM | Lamb Uterus Membranes | Angiotensin AT2 Receptor Binding | [4] |

Note: The pA2 value is for the similar peptide antagonist B-10376.

Detailed Experimental Protocols

Radioligand Binding Assay for B1 Receptor Affinity

This protocol is a generalized method for determining the binding affinity of a compound to the B1 receptor using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the B1 receptor.

Materials:

-

Cell membranes expressing the B1 receptor (e.g., from transfected cell lines or native tissues).

-

Radioligand: [3H]-Lys-(Des-Arg9)-Bradykinin.

-

Unlabeled Ligand: this compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled B1 agonist (e.g., 1 µM Lys-(Des-Arg9)-Bradykinin).

-

Competition Binding: Cell membranes, radioligand, and increasing concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor (this compound).

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.

Objective: To determine the functional potency (IC50) of this compound.

Materials:

-

Cells endogenously or recombinantly expressing the B1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

B1 receptor agonist (e.g., Lys-(Des-Arg9)-Bradykinin).

-

This compound.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an injection module.

Procedure:

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence. Inject the B1 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) and continue to record the fluorescence intensity over time.

-

Data Analysis:

-

Calculate the change in fluorescence (peak - baseline) for each well.

-

Plot the percentage of inhibition of the agonist response against the log concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve.

-

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats

This is a classic model to assess the anti-inflammatory activity of a compound in vivo.

Objective: To evaluate the in vivo efficacy of this compound in reducing acute inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g).

-

1% (w/v) λ-Carrageenan suspension in sterile saline.

-

This compound solution.

-

Vehicle control.

-

Pletysmometer.

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer this compound (e.g., intraperitoneally or subcutaneously) at various doses to different groups of rats. Administer the vehicle to the control group.

-

Induction of Edema: After a specified pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel B1 receptor antagonist.

Figure 2. Experimental Workflow for B1 Receptor Antagonist Characterization.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the B1 receptor in health and disease. Its potent and selective antagonist activity makes it suitable for in vitro and in vivo studies aimed at elucidating the therapeutic potential of B1 receptor blockade in inflammatory and pain conditions. This technical guide provides a foundational understanding of its properties and the experimental methodologies required for its scientific evaluation. Further research into non-peptide B1 receptor antagonists with improved pharmacokinetic properties is an active area of drug discovery.

References

- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Up-regulation of [3H]-des-Arg10-kallidin binding to the bradykinin B1 receptor by interleukin-1 beta in isolated smooth muscle cells: correlation with B1 agonist-induced PGI2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Bradykinin B1 Receptor Modulation: A Technical Comparison of Lys-(Des-Arg9,Leu8)-Bradykinin and Lys-[Des-Arg9]-Bradykinin

For Immediate Release

This technical guide provides an in-depth analysis of two critical bradykinin-related peptides, Lys-(Des-Arg9,Leu8)-Bradykinin and Lys-[Des-Arg9]-Bradykinin, for researchers, scientists, and professionals in drug development. The document elucidates the structural and functional distinctions, comparative receptor pharmacology, and the underlying signaling mechanisms pertinent to the bradykinin B1 receptor.

Executive Summary

The kallikrein-kinin system and its peptide mediators, such as bradykinin, are pivotal in inflammation, pain, and cardiovascular regulation. The bradykinin B1 receptor, in particular, is a G-protein coupled receptor (GPCR) that is typically upregulated during tissue injury and inflammation, making it a key therapeutic target.[1] Understanding the tools to probe this receptor is paramount. This guide focuses on two structurally similar but functionally opposite peptides: this compound, a potent B1 receptor antagonist, and Lys-[Des-Arg9]-Bradykinin, a selective B1 receptor agonist. Their opposing actions hinge on a single amino acid substitution, providing a clear example of structure-activity relationships in pharmacology.

Structural and Functional Differences

The core distinction between these two peptides lies in their C-terminal amino acid sequence and, consequently, their interaction with the bradykinin B1 receptor.

-

Lys-[Des-Arg9]-Bradykinin , also known as des-Arg10-kallidin, is a naturally occurring metabolite of Lys-bradykinin (kallidin).[2][3] It is a potent and highly selective agonist of the bradykinin B1 receptor.[2][3][4][5][6][7] Its amino acid sequence is Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe .[4]

-

This compound is a synthetic peptide analog.[8] The substitution of Phenylalanine (Phe) at position 8 with Leucine (Leu) transforms the peptide into a potent and selective antagonist of the bradykinin B1 receptor.[9][10][11] Its amino acid sequence is Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu .[12][13]

This fundamental difference in function—one activating the receptor and the other blocking it—underpins their distinct applications in research and potential therapeutic development.

Comparative Pharmacology: A Quantitative Overview

The pharmacological profiles of these peptides have been characterized through various in vitro assays, primarily radioligand binding assays to determine affinity (Ki) and functional assays to assess antagonist potency (pA2).

| Peptide | Receptor | Species | Assay Type | Value | Reference |

| Lys-[Des-Arg9]-Bradykinin | B1 | Human | Binding Affinity (Ki) | 0.12 nM | [2][6][7] |

| B1 | Mouse | Binding Affinity (Ki) | 1.7 nM | [2][6] | |

| B1 | Rabbit | Binding Affinity (Ki) | 0.23 nM | [2][6] | |

| B2 | Human | Binding Affinity (Ki) | >30,000 nM | [5][7] | |

| This compound | B1 | Rabbit | Binding Affinity (Ki) | 0.43 nM | [9] |

| B2 | Rabbit | Binding Affinity (Ki) | >10,000 nM | [9] | |

| B1 | Rabbit | Functional Antagonism (pA2) | 8.54 | [9] |

Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Signaling Pathways and Mechanism of Action

The bradykinin B1 receptor is a Gq-protein coupled receptor. The activation of this receptor by an agonist like Lys-[Des-Arg9]-Bradykinin initiates a well-defined signaling cascade. The antagonist, this compound, prevents this cascade from occurring.

Agonist-Induced B1 Receptor Signaling

Activation of the B1 receptor by Lys-[Des-Arg9]-Bradykinin leads to the coupling and activation of the Gq alpha subunit of the heterotrimeric G-protein. This initiates the following cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C.

-

Downstream Cellular Responses: The activation of PKC and the elevation of intracellular calcium lead to a variety of cellular responses, including smooth muscle contraction, modulation of ion channels, and activation of transcription factors leading to inflammatory responses.

Antagonist Mechanism of Action

This compound acts as a competitive antagonist at the B1 receptor. It binds to the receptor at the same site as the agonist but does not induce the conformational change necessary for G-protein coupling and activation. By occupying the binding site, it prevents the agonist from binding and initiating the downstream signaling cascade.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for the bradykinin B1 receptor.

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the bradykinin B1 receptor.

-

Radioligand: A radiolabeled B1 receptor ligand, such as [³H]Lys-[Des-Arg⁹]-Bradykinin, is used.

-

Assay Buffer: A typical buffer would be 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA, pH 7.4.

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., Lys-[Des-Arg9]-Bradykinin or this compound).

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay for pA2 Determination of an Antagonist

This protocol describes a general method for determining the potency (pA2) of a B1 receptor antagonist using an isolated tissue bath assay.

-

Tissue Preparation: An isolated tissue preparation known to express functional B1 receptors, such as rabbit aorta, is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and gassed with 95% O₂/5% CO₂ at 37°C.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to a B1 receptor agonist (e.g., Des-Arg⁹-Bradykinin) is generated to determine the EC₅₀.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined time to allow for equilibration.

-

Second Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

-

Schild Analysis: The process is repeated with several concentrations of the antagonist. The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist is constructed. The pA2 value is the x-intercept of the regression line if the slope is not significantly different from 1.

Experimental and Logical Workflows

The characterization of a novel compound as a bradykinin B1 receptor agonist or antagonist follows a logical progression of experiments.

References

- 1. shutterstock.com [shutterstock.com]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. Lys-[Des-Arg9]Bradykinin | Bradykinin Receptors | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 7. Studies of the digestion of bradykinin, Lys-bradykinin, and des-Arg9-bradykinin by angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorbyt.com [biorbyt.com]

- 9. guide.cryosparc.com [guide.cryosparc.com]

- 10. researchgate.net [researchgate.net]

- 11. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Lys-(Des-Arg9,Leu8)-Bradykinin: A Pioneering Bradykinin B1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Lys-(Des-Arg9,Leu8)-Bradykinin, a foundational peptide antagonist of the bradykinin B1 receptor. The B1 receptor, an inducible G-protein coupled receptor, plays a significant role in chronic inflammatory and pain states, making it a compelling target for therapeutic intervention. This document details the discovery and historical context of early bradykinin receptor antagonists, the pharmacological profile of this compound, detailed experimental protocols for its characterization, and the signaling pathways it modulates.

Discovery and History

The journey to understanding the role of bradykinin and its receptors began with the discovery of bradykinin itself in 1948 by Rocha e Silva and colleagues. However, the specific classification of bradykinin receptors into B1 and B2 subtypes was a landmark contribution by Domenico Regoli and J. Barabé in 1980. This classification was based on the differential sensitivity of various smooth muscle preparations to bradykinin and its metabolites.

The B1 receptor was found to be preferentially activated by the des-Arg9 metabolites of bradykinin and Lys-bradykinin, and its expression was notably induced by tissue injury and inflammation. This inducible nature pointed towards the B1 receptor as a key player in persistent pathological states.

Following this discovery, the focus shifted to developing specific antagonists to probe the function of the B1 receptor and for potential therapeutic applications. This compound emerged from this early era of research as one of the first potent and selective peptide antagonists for the B1 receptor. While these initial peptide antagonists, including this compound, were pivotal for research, they often exhibited partial agonist activity in some species and were susceptible to rapid degradation in vivo. This paved the way for the development of second-generation, more stable peptide and non-peptide B1 receptor antagonists.

Pharmacological Profile of this compound

This compound is a synthetic peptide that acts as a competitive antagonist at the bradykinin B1 receptor. Its structure is a modification of the endogenous B1 receptor agonist, Lys-(Des-Arg9)-Bradykinin.

Quantitative Data

The following tables summarize the key pharmacological parameters of this compound and its related agonist, Lys-(Des-Arg9)-Bradykinin.

Table 1: Pharmacological Data for this compound (B1 Antagonist)

| Parameter | Value | Species/Tissue | Reference |

| Ki | 0.43 nM | Rabbit Aorta (B1 Receptor) | [1](--INVALID-LINK--) |

| pA2 | 8.54 | Rabbit Aortic Rings (vs. Des-Arg9-bradykinin) | [1](--INVALID-LINK--) |

| Ki | >10 µM | Rabbit Ileum (B2 Receptor) | [1](--INVALID-LINK--) |

Table 2: Pharmacological Data for Lys-(Des-Arg9)-Bradykinin (B1 Agonist)

| Parameter | Value | Species (Receptor) | Reference |

| Ki | 0.12 nM | Human (B1 Receptor) | [2][3][4][5][6][](2][3][4][5][6]--INVALID-LINK--,[2][3][4][5][6]--INVALID-LINK--,[2][3][4][5][6]--INVALID-LINK--,[2][3][4][5][6]--INVALID-LINK--,[2][3][4][5][6]--INVALID-LINK--,[2][3][4][5][6]--INVALID-LINK-- |

| Ki | 1.7 nM | Mouse (B1 Receptor) | [4](9--INVALID-LINK-- |

| Ki | 0.23 nM | Rabbit (B1 Receptor) | [4](9--INVALID-LINK-- |

| Ki | >30,000 nM | Human (B2 Receptor) | [2][3][6][](2][3][6]--INVALID-LINK--,[2][3][6]--INVALID-LINK--,[2][3][6]--INVALID-LINK--,[2][3][6]--INVALID-LINK-- |

Signaling Pathways

The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit. Antagonism of this receptor by this compound blocks the initiation of this signaling cascade.

Figure 1. Bradykinin B1 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Radioligand Binding Assay for B1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the B1 receptor.

Materials:

-

Cell membranes expressing the bradykinin B1 receptor (e.g., from rabbit aorta or recombinant cell lines).

-

Radiolabeled B1 receptor agonist (e.g., [³H]Lys-(Des-Arg⁹)-Bradykinin).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add a fixed concentration of the radiolabeled B1 agonist to each well.

-

Add the different concentrations of this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled B1 agonist).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the antagonist by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2. Experimental Workflow for Radioligand Binding Assay.

Calcium Mobilization Assay for B1 Receptor Function

This protocol is used to assess the functional antagonism of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

-

Cells stably expressing the bradykinin B1 receptor (e.g., CHO or HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

B1 receptor agonist (e.g., Lys-(Des-Arg9)-Bradykinin).

-

This compound.

-

A fluorescence plate reader with an injection system.

Procedure:

-

Plate the B1 receptor-expressing cells in a 96-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate the cells with the different concentrations of the antagonist for a defined period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of the B1 receptor agonist into the wells and immediately begin recording the change in fluorescence over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

-

Calculate the IC50 value for the antagonist from the concentration-response curve.

-

The pA2 value can be determined using a Schild plot analysis if multiple agonist concentrations are tested against a range of antagonist concentrations.

Figure 3. Experimental Workflow for Calcium Mobilization Assay.

Conclusion

This compound, as one of the pioneering B1 receptor antagonists, has been instrumental in elucidating the physiological and pathophysiological roles of the bradykinin B1 receptor. While newer generations of antagonists with improved pharmacokinetic properties have since been developed, the foundational knowledge gained from studying this peptide continues to inform current drug discovery efforts targeting the B1 receptor for the treatment of chronic pain and inflammatory diseases. This technical guide provides a solid foundation for researchers and drug development professionals working in this important therapeutic area.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Lys-[Des-Arg9]Bradykinin acetate | Bradykinin Receptor | TargetMol [targetmol.com]

- 3. Lys-[Des-Arg9]Bradykinin,TFA | Bradykinin Receptor | TargetMol [targetmol.com]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Lys-[Des-Arg9]Bradykinin | Bradykinin Receptors | Tocris Bioscience [tocris.com]

- 9. adooq.com [adooq.com]

The Bradykinin B1 Receptor Signaling Pathway: A Technical Guide for Researchers

An In-depth Exploration of the Core Mechanisms, Experimental Methodologies, and Drug Development Implications

The Bradykinin B1 receptor (B1R) stands as a pivotal player in the inflammatory cascade and pain signaling. Unlike its constitutively expressed counterpart, the B2 receptor, the B1R is an inducible G-protein coupled receptor (GPCR), primarily synthesized de novo in response to tissue injury and pro-inflammatory cytokines. This unique expression profile makes it an attractive therapeutic target for a range of inflammatory pathologies. This technical guide provides a comprehensive overview of the B1R signaling pathway, tailored for researchers, scientists, and drug development professionals. It delves into the core signaling mechanisms, presents key quantitative data, details essential experimental protocols, and visualizes the intricate molecular interactions.

Core Signaling Pathway: Gαq/11-PLCβ Cascade

Activation of the B1R by its specific agonists, primarily des-Arg⁹-bradykinin in rodents and des-Arg¹⁰-kallidin in humans, predominantly initiates a signaling cascade through the heterotrimeric G-protein Gαq/11.[1] This coupling stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3]

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][3] This rapid increase in intracellular calcium concentration is a hallmark of B1R activation and a critical event in mediating its downstream effects.[4] Simultaneously, DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates a multitude of downstream target proteins, further propagating the signal.

While the Gαq/11 pathway is the canonical signaling route, some studies suggest that in certain cellular contexts, the B1R may also couple to other G-proteins, such as Gαi. This can lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]

Downstream Effectors and Cellular Responses

The initial signaling events of the B1R cascade trigger a host of downstream pathways, culminating in diverse cellular responses, particularly those associated with inflammation and pain.

-

Mitogen-Activated Protein Kinases (MAPKs): B1R activation has been shown to induce the phosphorylation and activation of several members of the MAPK family, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[6] The activation of these kinases is often dependent on PKC and can be linked to cellular processes such as proliferation, differentiation, and the production of inflammatory mediators.[7][8]

-

Receptor Cross-Talk: The B1R signaling pathway can engage in cross-talk with other receptor systems, notably the Epidermal Growth Factor Receptor (EGFR).[7] B1R stimulation can lead to the transactivation of the EGFR, which in turn can amplify downstream signaling through the MAPK/ERK pathway, contributing to cellular proliferation.[7]

-

Regulation of Gene Expression: The activation of downstream kinases and transcription factors, such as Nuclear Factor-kappaB (NF-κB), can lead to changes in gene expression.[9] This is particularly relevant to the inducible nature of the B1R itself, where inflammatory stimuli trigger its upregulation, creating a positive feedback loop in chronic inflammatory conditions.

Quantitative Data Summary

A thorough understanding of the B1R requires quantitative data on ligand binding and functional responses. The following tables summarize key parameters for a selection of B1R agonists and antagonists.

Table 1: Binding Affinities of B1R Ligands

| Compound | Species | Cell Line/Tissue | Radioligand | Kd / Ki (nM) | Citation(s) |

| des-Arg¹⁰-kallidin | Human | IMR-90 | [³H]des-Arg¹⁰-kallidin | 0.5 | [4][10] |

| des-Arg⁹-bradykinin | Human | CHO | - | - | [2] |

| Lys-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-Igl-Oic (B9858) | Human | CHO | - | 14 (IC₅₀) | [2] |

| des-Arg⁹-[Leu⁸]bradykinin | Human | CHO | - | 59 (IC₅₀) | [2] |

| PS020990 | Human | IMR-90 | [³H]des-Arg¹⁰-kallidin | 6 (Ki) | [10] |

Table 2: Functional Potencies of B1R Ligands

| Compound | Assay Type | Cell Line | EC₅₀ / IC₅₀ (nM) | Citation(s) |

| des-Arg⁹-bradykinin | Calcium Mobilization | CHO (human B1R) | 7.9 | [2] |

| des-Arg¹⁰-kallidin | Calcium Mobilization | CHO (human B1R) | 8.6 | [2] |

| des-Arg⁹-[Leu⁸]bradykinin | Calcium Mobilization | CHO (human B1R) | 59 | [2] |

| Lys-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-Igl-Oic (B9858) | Calcium Mobilization | CHO (human B1R) | 14 | [2] |

| PS020990 | Phosphatidylinositol Turnover | IMR-90 | 0.4 (KBapp) | [10] |

| PS020990 | Calcium Mobilization | IMR-90 | 17 (KBapp) | [10] |

Experimental Protocols

Studying the B1R signaling pathway involves a variety of specialized experimental techniques. Below are detailed methodologies for three key assays.

Radioligand Binding Assay

This assay is fundamental for characterizing the affinity of ligands for the B1R.

Objective: To determine the dissociation constant (Kd) of a radioligand and the binding affinity (Ki) of unlabeled competitor compounds for the B1R.

Materials:

-

Cells or tissues expressing B1R (e.g., IMR-90 cells, CHO cells stably expressing human B1R).

-

Radiolabeled B1R antagonist (e.g., [³H]des-Arg¹⁰-kallidin).

-

Unlabeled B1R agonists and antagonists.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing B1R in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add membrane suspension, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor compound. For saturation binding, use increasing concentrations of the radioligand.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled B1R ligand. Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression to calculate Kd for saturation experiments and Ki for competition experiments using the Cheng-Prusoff equation.[11]

Intracellular Calcium Imaging Assay

This functional assay measures the increase in intracellular calcium concentration following B1R activation.

Objective: To determine the potency (EC₅₀) of B1R agonists and the inhibitory potency (IC₅₀) of B1R antagonists.

Materials:

-

Cells expressing B1R (e.g., CHO-K1 cells stably expressing human B1R).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

B1R agonists and antagonists.

-

Fluorescence plate reader or microscope equipped for live-cell imaging.

Procedure:

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, often with Pluronic F-127 to aid in dye solubilization, for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence plate reader or microscope.

-

Compound Addition: Add varying concentrations of the B1R agonist to the wells. For antagonist studies, pre-incubate the cells with the antagonist for a defined period before adding a fixed concentration of the agonist.

-

Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC₅₀. For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC₅₀.

References

- 1. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization of bradykinin analogues on recombinant human bradykinin B(1) and B(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. B1 bradykinin receptor homo-oligomers in receptor cell surface expression and signaling: effects of receptor fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bradykinin B1 receptor expression induced by tissue damage in the rat portal vein: a critical role for mitogen-activated protein kinase and nuclear factor-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulation of the bradykinin B(1) receptor induces the proliferation of estrogen-sensitive breast cancer cells and activates the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Small molecule antagonists of the bradykinin B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of B1 Receptors in Inflammatory Conditions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Kinin System and B1 Receptors

The Kallikrein-Kinin System (KKS) is a crucial enzymatic cascade that, upon activation by tissue injury or inflammation, releases potent pro-inflammatory peptide mediators known as kinins. The primary kinins, bradykinin (BK) and kallidin (Lys-BK), exert their diverse biological effects through two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).

While the B2R is constitutively expressed in most healthy tissues and mediates the acute effects of BK, the B1R is unique in its expression profile. Under normal physiological conditions, B1R is either absent or expressed at very low levels.[1][2] However, its expression is rapidly and robustly induced by tissue injury, microbial products, and pro-inflammatory cytokines, positioning it as a key player in the maintenance and amplification of chronic inflammatory states.[1][2][3] The natural agonists for B1R are the carboxypeptidase metabolites of kinins, namely des-Arg⁹-bradykinin (DBK) and Lys-des-Arg⁹-bradykinin.[4][5] This inducible nature makes the B1R an attractive therapeutic target for a variety of inflammatory pathologies, as its antagonism would theoretically spare normal physiological processes while targeting sites of chronic inflammation.[3]

Upregulation of B1 Receptors in Inflammation

The defining characteristic of the B1R is its dramatic upregulation in response to inflammatory stimuli. This induction is a tightly regulated process at the transcriptional level, driven by key pro-inflammatory signaling pathways.

-

Inducing Stimuli: The primary drivers of B1R expression are pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β), and bacterial components like lipopolysaccharide (LPS).[1][2] Tissue trauma and oxidative stress also contribute significantly to its upregulation.[1]

-

Transcriptional Control: The induction of B1R mRNA is mediated by the activation of several critical transcription factors. Pathways involving Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Activator Protein-1 (AP-1), and cAMP Response Element-Binding protein (CREB) have been shown to bind to the B1R promoter and drive its expression.[2]

-

Upstream Kinases: The activation of these transcription factors is controlled by upstream kinase cascades. Studies have implicated Protein Kinase C (PKC) and various Mitogen-Activated Protein Kinases (MAPKs), including p38 MAPK and c-Jun N-terminal kinase (JNK), as essential for the upregulation of B1R.

This process creates a detrimental feed-forward loop where initial inflammation triggers B1R expression, and subsequent B1R activation further promotes the inflammatory response. For instance, in a rat model of myocardial infarction, B1R expression was undetectable in healthy tissue but showed a significant 4-fold increase 24 hours after the ischemic event.[1][6]

B1 Receptor Signaling Pathways

As a member of the GPCR family, B1R activation by its agonists, primarily des-Arg⁹-BK, initiates a cascade of intracellular signaling events that underpin its pro-inflammatory effects.[3] The B1R predominantly couples to the Gαq/11 family of G proteins.

The canonical B1R signaling pathway proceeds as follows:

-

G Protein Activation: Ligand binding induces a conformational change in the B1R, leading to the activation of the associated Gαq/11 protein.

-

PLC Activation: The activated Gαq/11 subunit stimulates Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ is a critical signaling node.

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates members of the Protein Kinase C (PKC) family.

-

Downstream Effects: Activated PKC and other calcium-dependent kinases phosphorylate numerous downstream targets, leading to the activation of MAPKs (ERK, JNK, p38) and the transcription factor NF-κB.

The culmination of this pathway is the transcription and release of a host of inflammatory mediators, including cytokines, chemokines, and nitric oxide, which further contribute to vasodilation, increased vascular permeability, and the recruitment of immune cells.

Quantitative Data Summary

The affinity of ligands for the B1R and the functional consequences of receptor activation are critical parameters in drug development. This data can vary significantly based on species, tissue type, and assay conditions. The following tables summarize representative quantitative data found in the literature.

Table 1: B1 Receptor Ligand Binding Affinities (Ki/Kd)

| Compound | Type | Species/Tissue | Radioligand | Affinity (Ki/Kd) | Citation(s) |

| des-Arg⁹-BK | Agonist | Rabbit (transfected cells) | [³H]Lys-des-Arg⁹-BK | 0.37 nM (Kd) | [7] |

| des-Arg⁹-[Leu⁸]BK | Antagonist | Rat Liver Membranes | [¹²⁵I]-Sar¹-AII | 1.1 µM (Ki) | [8][9] |

| B-9858 | Antagonist | Rabbit (transfected cells) | [³H]Lys-des-Arg⁹-BK | ~0.7 nM (apparent Kd) | [7] |

| DFL20656 | Allosteric Antagonist | Human (recombinant) | [³H]Lys-des-Arg⁹-BK | ~10-20 nM (Kd) | [10] |

Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity. Values can differ based on whether they are measured in competitive (Ki) or saturation (Kd) assays.[11][12]

Table 2: B1 Receptor Upregulation in Inflammatory Models

| Model | Tissue/Cells | Stimulus | Time Point | Fold Increase (mRNA/Protein) | Citation(s) |

| Myocardial Infarction | Rat Left Ventricle | Coronary Artery Occlusion | 24 hours | ~4-fold (mRNA vs. 6h) | [1][6] |

| Chronic Inflammation | Rat Spinal Cord | Complete Freund's Adjuvant | 7 days | ~2-fold (protein) | [13] |

Experimental Protocols & Methodologies

The study of B1R function relies on a variety of well-established in vitro and in vivo experimental techniques.

This technique is used to measure the direct functional consequence of Gq-coupled receptor activation—the mobilization of intracellular calcium.[14]

Detailed Methodology:

-

Cell Culture: Plate cells expressing B1R (either endogenously after induction or via transfection) onto glass-bottom dishes.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Allow time for intracellular esterases to cleave the AM group, trapping the active, fluorescent form of the dye inside the cells.

-

Baseline Measurement: Mount the dish on a fluorescence microscope equipped with a camera. Record baseline fluorescence for a set period.

-

Agonist Stimulation: Add a B1R agonist (e.g., des-Arg⁹-BK) to the dish while continuously recording.

-

Data Acquisition: Capture images at regular intervals to record the change in fluorescence intensity over time.

-

Analysis: Quantify the fluorescence intensity of individual cells. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.[15][16][17][18]

This assay quantifies the directed migration of cells, such as neutrophils or macrophages, towards a chemoattractant, a key function of B1R in immune cell recruitment.[19][20]

Detailed Methodology:

-

Chamber Setup: Place a porous membrane (e.g., 5-8 µm pores) between the upper and lower compartments of a Boyden chamber.[21]

-

Chemoattractant: Fill the lower chamber with media containing a B1R agonist as a chemoattractant. Fill the upper chamber with control media.

-

Cell Seeding: Isolate inflammatory cells (e.g., neutrophils) and suspend them in serum-free media. Place the cell suspension into the upper chamber.

-

Incubation: Incubate the chamber for several hours to allow cells to migrate through the pores towards the chemoattractant gradient.

-

Cell Fixation & Staining: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the underside of the membrane.

-

Quantification: Count the number of stained, migrated cells in several fields of view using a microscope.[22]

References

- 1. Upregulation of bradykinin B1-receptor expression after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Upregulation of bradykinin B1-receptor expression after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-competitive pharmacological antagonism at the rabbit B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Receptor antagonist - Wikipedia [en.wikipedia.org]

- 13. Up-regulation and trafficking of delta opioid receptor in a model of chronic inflammation: implications for pain control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Leveraging calcium imaging to illuminate circuit dysfunction in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lys-(Des-Arg9,Leu8)-Bradykinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-(Des-Arg9,Leu8)-Bradykinin is a synthetic peptide that acts as a selective antagonist of the bradykinin B1 receptor. The bradykinin B1 receptor, a G-protein coupled receptor, is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. This makes it a compelling therapeutic target for a variety of pathological conditions, including chronic pain, inflammation, and certain types of cancer. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound and its more potent analogue, B-9958. It also details relevant experimental protocols and signaling pathways.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive antagonism of the bradykinin B1 receptor. This binding prevents the receptor from being activated by its endogenous agonists, such as des-Arg9-bradykinin.

Receptor Binding and Potency

A more advanced and potent B1 receptor antagonist, B-9958 (Lys-Lys-[Hyp3, CpG5, d-Tic7, CpG8]des-Arg9-BK) , has been developed and is more extensively characterized. This compound is a pure antagonist in humans and rabbits and is resistant to degradation by peptidases[1]. Radiolabeled derivatives of B-9958 have been used to determine binding affinities, as detailed in the table below.

Table 1: Quantitative Pharmacodynamic Data for Bradykinin B1 Receptor Antagonists

| Compound | Parameter | Species/System | Value | Reference |

| This compound | Activity | General | B1 Receptor Antagonist | [2] |

| Partial Agonism | Mouse | Observed | [1] | |

| B-9958 Derivatives (Radiolabeled) | Ki | Human B1 Receptor | 1.4 - 2.5 nM |

Functional Effects

-

Inhibition of Hyperpolarization: this compound has been shown to block lipopolysaccharide-induced hyperpolarization in the aorta of spontaneously hypertensive rats. This effect is attributed to the inhibition of both Ca2+-activated and ATP-sensitive potassium channels[2].

-

Anti-angiogenic Effects: In a rat model, [Leu8]des-Arg9-BK, a closely related analogue, was found to inhibit the angiogenic effects of bradykinin and interleukin-1[3].

Pharmacokinetics

Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution for this compound and B-9958 are not well-documented in publicly available literature. However, some insights can be gleaned from related compounds and general principles of peptide pharmacokinetics.

The half-life of the endogenous B1 receptor agonist, des-Arg9-bradykinin, in human serum has been reported to be approximately 643 ± 436 seconds. This is significantly longer than the half-life of bradykinin itself (27 ± 10 seconds), highlighting the relative stability of the des-Arg9 metabolite. Peptide-based drugs, in general, are susceptible to rapid degradation by proteases, which often results in a short in vivo half-life. The development of B-9958, with its unnatural amino acids, was specifically aimed at increasing resistance to enzymatic degradation[1].

Table 2: Pharmacokinetic Parameters of Related Compounds

| Compound | Parameter | Species/System | Value | Reference |

| des-Arg9-bradykinin | Half-life | Human Serum | 643 ± 436 s |

Signaling Pathways

The bradykinin B1 receptor is a Gq-protein coupled receptor. Upon antagonist binding, the downstream signaling cascade is inhibited. The canonical signaling pathway initiated by agonist binding is detailed below.

B1 Receptor-Gq-PLC-IP3-DAG Signaling Pathway

Agonist binding to the B1 receptor activates the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Modulation of Potassium Channels

This compound has been shown to inhibit Ca2+-activated and ATP-sensitive potassium channels[2]. The binding of an agonist to the B1 receptor can lead to the modulation of various ion channels, affecting cellular excitability. The antagonism by this compound would prevent these downstream effects.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for its receptor.

-

Membrane Preparation:

-

Culture cells expressing the bradykinin B1 receptor (e.g., CHO-K1 cells).

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a multi-well plate, add a fixed concentration of a radiolabeled B1 receptor ligand (e.g., [3H]Lys-des-Arg9-bradykinin).

-

Add increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the unlabeled compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

In Vivo Hypotensive Effect Measurement (Rabbit Model)

This experiment assesses the effect of the antagonist on blood pressure.

-

Animal Preparation:

-

Anesthetize a rabbit (e.g., with a combination of ketamine and xylazine).

-

Insert a catheter into the carotid artery for direct blood pressure measurement and into the jugular vein for drug administration.

-

Allow the animal to stabilize.

-

-

Drug Administration:

-

Administer a B1 receptor agonist (e.g., des-Arg9-bradykinin) intravenously and record the hypotensive response.

-

After the blood pressure returns to baseline, administer the antagonist (this compound) intravenously.

-

After a set period, re-administer the B1 receptor agonist and record the blood pressure response.

-

-

Data Analysis:

-

Compare the hypotensive response to the agonist before and after the administration of the antagonist.

-

Calculate the percentage of inhibition of the agonist-induced hypotension by the antagonist.

-

Conclusion

This compound is a significant tool for studying the role of the bradykinin B1 receptor in various physiological and pathological processes. While detailed pharmacokinetic data remains limited, its pharmacodynamic profile as a B1 receptor antagonist is well-established. The more potent and stable analogue, B-9958, offers a promising avenue for further research and potential therapeutic development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers in this field. Further studies are warranted to fully elucidate the pharmacokinetic properties of these compounds and their therapeutic potential.

References

- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lys-[Leu8,des-Arg9]-bradykinin blocks lipopolysaccharide-induced SHR aorta hyperpolarization by inhibition of Ca(++)- and ATP-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Leu8]des-Arg9-bradykinin inhibits the angiogenic effect of bradykinin and interleukin-1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lys-(Des-Arg9,Leu8)-Bradykinin in In Vivo Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-(Des-Arg9,Leu8)-Bradykinin is a potent and selective antagonist of the bradykinin B1 receptor. The B1 receptor is a G-protein-coupled receptor that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury, inflammatory stimuli such as bacterial lipopolysaccharide (LPS), and pro-inflammatory cytokines.[1][2] This inducible nature makes the B1 receptor a key player in the maintenance of chronic inflammation and inflammatory pain.[2][3]

Activation of the B1 receptor by its agonists, such as des-Arg9-bradykinin, triggers a signaling cascade that contributes to vasodilation, increased vascular permeability, and the recruitment of inflammatory cells, leading to edema and hyperalgesia.[3] this compound, by competitively blocking this receptor, serves as a valuable pharmacological tool to investigate the role of the B1 receptor in various inflammatory pathologies.[3][4] These application notes provide detailed protocols for the use of this compound in established in vivo models of inflammation.

It is important to note that while effective as a B1 receptor antagonist, at higher concentrations (in the micromolar range), des-Arg9-[Leu8]Bradykinin has been shown to interact with angiotensin AT1 and AT2 receptors.[5][6] Researchers should consider this potential for off-target effects when designing experiments and interpreting results.

Mechanism of Action: B1 Receptor Antagonism in Inflammation

Under inflammatory conditions, pro-inflammatory cytokines and bacterial endotoxins stimulate the expression of B1 receptors on various cell types, including endothelial cells and neurons. The B1 receptor agonist, des-Arg9-bradykinin, then binds to the upregulated B1 receptors, activating intracellular signaling pathways. This activation leads to the production of inflammatory mediators, resulting in increased vascular permeability, edema, and sensitization of nociceptors (pain receptors). This compound competitively binds to the B1 receptor, preventing the binding of des-Arg9-bradykinin and thereby inhibiting the downstream inflammatory cascade.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in various animal models of inflammation.

Table 1: Efficacy of this compound in Rat Models of Inflammation

| Model | Agonist/Stimulus | Route of Administration | Dose of Antagonist | Effect | Reference |

| LPS-induced Paw Edema | des-Arg9-BK (100 nmol) | Intraplantar | 100-300 nmol | Dose-dependent inhibition (IC50 = 134 nmol) | [7] |

| Carrageenan-induced Hyperalgesia | Carrageenan | i.v. or s.c. | 30 nmol/kg | Inhibition of hyperalgesia | [8] |

| Formalin-induced Nociception (late phase) | Formalin | i.v. or s.c. | 30 nmol/kg | Inhibition of nociceptive response | [8] |

| Freund's Adjuvant-induced Hyperalgesia | Freund's Adjuvant | - | Effective | Reversal of hyperalgesia | [9] |

| UV-induced Hyperalgesia | UV irradiation | - | Effective | Prevention of hyperalgesia | [9] |

| BK/IL-1α-induced Angiogenesis | Bradykinin + IL-1α | Local (implant) | 1 nmol/day | Abolished neovascularization | [10] |

| Pleurisy | des-Arg9-BK (10-60 nmol) | Intrapleural | 60 nmol/cavity | No significant reduction in leukocyte migration* | [11] |

*Note: In this specific model, the inflammatory response to the B1 agonist was found to be largely dependent on mast cell activation rather than direct B1 receptor signaling on leukocytes.

Table 2: Efficacy of this compound in Mouse Models of Inflammation

| Model | Agonist/Stimulus | Route of Administration | Dose of Antagonist | Effect | Reference |

| Carrageenan-induced Hyperalgesia | Carrageenan | i.v. or s.c. | 30 nmol/kg | Inhibition of hyperalgesia | [8] |

| Formalin-induced Nociception (late phase) | - | - | 0.3 nmol | Inhibition of nociceptive response | [8] |

| Adriamycin-induced Glomerulosclerosis | Adriamycin | - | Not specified | Diminished macrophage levels in renal tissue | [12] |

| LPS-induced Neutrophil Infiltration | LPS | - | Not specified | Reduces accelerated neutrophil infiltration | [13] |

Experimental Protocols